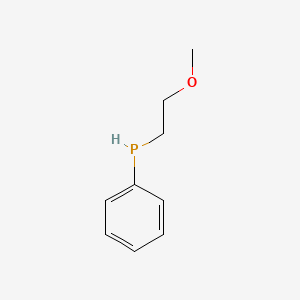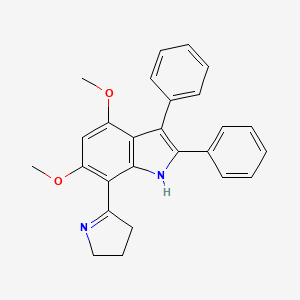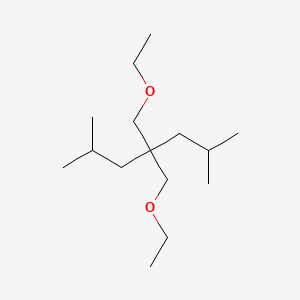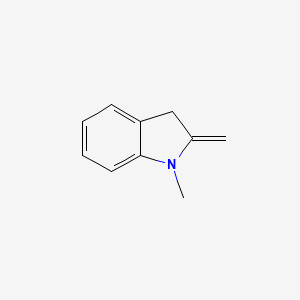
Pubchem_71340030
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubchem_71340030 is a chemical compound listed in the PubChem database, which is a public repository of chemical information maintained by the National Library of Medicine (NLM) at the U.S. National Institutes of Health (NIH). This compound is part of a vast collection of chemical substances, including small molecules, lipids, carbohydrates, and more .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic routes and reaction conditions for Pubchem_71340030 are not explicitly detailed in the available literature. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Pubchem_71340030 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Pubchem_71340030 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pubchem_71340030 include those with comparable chemical structures and properties, such as:
ChEMBL compounds: Bioactive molecules relevant to life science research.
KEGG compounds: Biological compounds with known metabolic functions.
DrugBank compounds: Pharmaceuticals with detailed drug information.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct biological activities and applications compared to other similar compounds. Its uniqueness can be highlighted by its specific interactions with molecular targets and its potential therapeutic or industrial uses.
Propriétés
| 122483-26-5 | |
Formule moléculaire |
Ge4Na |
Poids moléculaire |
313.5 g/mol |
InChI |
InChI=1S/4Ge.Na |
Clé InChI |
KVPWDYHZINXURR-UHFFFAOYSA-N |
SMILES canonique |
[Na].[Ge].[Ge].[Ge].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)


![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)


